molecular formula C10H9F3N2O B6618721 1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1783462-66-7

1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B6618721
CAS RN: 1783462-66-7
M. Wt: 230.19 g/mol
InChI Key: ZFWZWCVGVAKODE-UHFFFAOYSA-N
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Description

1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, or 1-Me-6-TFMTQ, is an organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a quinoxaline ring and a methyl group attached to the ring, as well as three trifluoromethyl groups. It is a relatively new compound, with its first synthesis reported in 2019. Since then, it has been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

1-Me-6-TFMTQ has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic studies, as a potential inhibitor of enzymes, and as a probe for studying the structure and function of proteins. It has also been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins.

Mechanism of Action

1-Me-6-TFMTQ has been studied for its mechanism of action. It has been found to interact with certain enzymes and proteins, resulting in a change in their activity. For example, it has been found to bind to the active site of certain enzymes, resulting in the inhibition of their activity. It has also been found to interact with certain proteins, resulting in a change in their conformation and activity.
Biochemical and Physiological Effects
1-Me-6-TFMTQ has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes and proteins, resulting in a decrease in their activity. It has also been found to modulate the activity of certain proteins, resulting in an increase in their activity. In addition, it has been found to have an effect on certain cellular processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

1-Me-6-TFMTQ has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. It is also soluble in organic solvents, which makes it easy to work with. However, it is also relatively expensive and may require a high concentration to achieve the desired effect.

Future Directions

1-Me-6-TFMTQ has potential applications in a variety of fields. Future research could focus on its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins. It could also be studied for its potential use as an inhibitor of enzymes or as a probe for studying the structure and function of proteins. Additionally, further research could focus on its potential applications in drug delivery, as well as its potential use as a biomarker for certain diseases. Finally, future research could focus on its potential applications in the field of biotechnology, such as its potential use in gene therapy and gene editing.

Synthesis Methods

1-Me-6-TFMTQ is synthesized through a series of steps. First, a solution of 2-amino-6-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline (2-A-6-TFMTQ) in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a quinoxaline ring, with the trifluoromethyl group attached. The resulting compound is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form 1-Me-6-TFMTQ.

properties

IUPAC Name

1-methyl-6-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZWCVGVAKODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

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